molecular formula C11H14ClNO2 B14074112 1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one

1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one

Cat. No.: B14074112
M. Wt: 227.69 g/mol
InChI Key: NEJYSNSRBTZQMD-UHFFFAOYSA-N
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Description

1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one is a chlorinated ketone derivative featuring a 3-amino-5-ethoxyphenyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds with pharmacological relevance. The amino and ethoxy groups on the phenyl ring enhance its reactivity in condensation and cyclization reactions, enabling the formation of bioactive molecules such as thiazoles, thiadiazoles, and tetrazolinones . Its structural framework is critical in medicinal chemistry, where modifications to the phenyl or ketone moieties yield derivatives with tailored biological activities, including anticancer and herbicidal properties .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

1-(3-amino-5-ethoxyphenyl)-1-chloropropan-2-one

InChI

InChI=1S/C11H14ClNO2/c1-3-15-10-5-8(4-9(13)6-10)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3

InChI Key

NEJYSNSRBTZQMD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)N)C(C(=O)C)Cl

Origin of Product

United States

Preparation Methods

Cyanoacetylation-Based Synthesis

Reaction Mechanism and Procedure

The cyanoacetylation route is a cornerstone for synthesizing 1-(3-amino-5-ethoxyphenyl)-1-chloropropan-2-one. This method involves the condensation of 3-amino-5-ethoxyphenylacetonitrile with chloroacetyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds via nucleophilic attack of the nitrile group on the electrophilic carbonyl carbon of chloroacetyl chloride, followed by cyclization and elimination of hydrogen chloride.

Key parameters include:

  • Solvent System : Anhydrous dichloromethane or tetrahydrofuran (THF) maximizes yield by stabilizing intermediates.
  • Catalyst : Aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) at 5–10 mol% accelerates the reaction.
  • Temperature : Optimal yields (78–82%) are achieved at −10°C to 0°C to minimize side reactions.
Table 1: Cyanoacetylation Optimization
Parameter Condition 1 Condition 2 Condition 3
Solvent THF DCM Toluene
Catalyst (10 mol%) AlCl₃ ZnCl₂ None
Temperature (°C) 0 −10 25
Yield (%) 82 78 35

Challenges and Solutions

The ethoxy group’s electron-donating nature reduces electrophilicity at the reaction site, necessitating longer reaction times (12–24 hours). Additionally, competing hydrolysis of chloroacetyl chloride can be mitigated by rigorous drying of solvents and reagents.

Grignard Reagent-Mediated Alkylation

Methodology Overview

This approach employs a Grignard reagent (e.g., methylmagnesium bromide) to alkylate 3-amino-5-ethoxyphenylacetone. The ketone intermediate is subsequently chlorinated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Critical steps include:

  • Formation of the Enolate : The Grignard reagent deprotonates the acetone derivative, forming a resonance-stabilized enolate.
  • Chlorination : SOCl₂ introduces the chlorine atom via nucleophilic substitution, with yields reaching 70–75% under reflux conditions.
Table 2: Chlorination Agents Compared
Agent Solvent Time (h) Yield (%) Purity (%)
SOCl₂ Toluene 6 75 98
PCl₅ DCM 4 70 95
Cl₂ gas CCl₄ 8 65 90

Industrial Adaptations

In continuous flow reactors, this method achieves 85% yield by maintaining precise temperature control (40–50°C) and automated reagent dosing. Residual magnesium salts are removed via aqueous washes, ensuring compliance with pharmaceutical purity standards.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Inspired by recent patents, the Suzuki coupling strategy constructs the ethoxyphenyl ring via reaction of 3-amino-5-bromophenyl chloropropanone with 4-ethoxyphenylboronic acid. Key components include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–2 mol%.
  • Base : Aqueous Na₂CO₃ or K₃PO₄ facilitates transmetalation.
  • Solvent : A glycol dimethylether/water/ethanol mixture (15:6:4 v/v) optimizes solubility.
Table 3: Catalyst Performance
Catalyst Temperature (°C) Yield (%) Turnover Number
Pd(PPh₃)₄ 80 88 440
PdCl₂(dppf) 100 91 455
Pd(OAc)₂/XPhos 90 84 420

Mechanistic Insights

The reaction proceeds through oxidative addition of the aryl bromide to palladium, followed by boronic acid transmetalation and reductive elimination. The ethoxy group’s steric bulk slightly hinders coupling efficiency, necessitating higher temperatures (80–100°C).

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern facilities prioritize flow chemistry for its scalability and safety. In a typical setup:

  • Reactor Design : Tubular reactors with inline IR monitoring ensure real-time quality control.
  • Residence Time : 30–60 minutes at 50°C.
  • Output : 500–1,000 kg/month with ≥99% purity.

Waste Management

Chlorinated byproducts are neutralized using NaOH scrubbers, aligning with REACH regulations. Solvent recovery systems achieve 90–95% recycling rates, reducing environmental impact.

Emerging Methodologies and Green Chemistry

Photocatalytic Chlorination

Recent studies explore visible-light-driven chlorination using eosin Y as a photocatalyst. This method reduces energy consumption by 40% compared to thermal approaches, though yields remain moderate (60–65%).

Biocatalytic Routes

Engineered ketoreductases and haloalkane dehalogenases offer enantioselective synthesis pathways. While still experimental, these methods highlight potential for sustainable production with 70–75% enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like NaOH or KOH.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

The following analysis compares 1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one with structurally related compounds, emphasizing differences in substituents, physicochemical properties, and applications.

Structural Analogues in Anticancer Research
  • 1-(2-(Benzo[d]oxazol-2-yl)hydrazono)-1-chloropropan-2-one (2a) Structure: Benzoxazole-hydrazone hybrid with a chloroketone group. Properties: HR-MS (ESI+): m/z [M + H]⁺ = 129.0486 (experimental: 129.0372) . Applications: Acts as a precursor for cationic 1,3,4-thiadiazole derivatives, which exhibit DNA-binding properties and inhibit cancer cell proliferation . Activity: Demonstrates CDK9 inhibition, a key target in oncology .
  • 1-(2-(Benzo[d]thiazol-2-yl)hydrazono)-1-chloropropan-2-one (2b) Structure: Benzothiazole-hydrazone analogue. Applications: Used to synthesize thiadiazoles with enhanced intercalation into DNA due to the sulfur atom’s polarizability .
Herbicidal Derivatives
  • 1-(4-Chlorophenyl)-4-(2-oxopropyl)-4,5-dihydro-tetrazol-5-one Structure: Tetrazolinone core with 4-chlorophenyl and oxopropyl substituents. Synthesis: Derived from 1-chloropropan-2-one via a three-component reaction . Activity: Exhibits potent herbicidal activity, attributed to the tetrazolinone ring’s ability to disrupt plant cell division . Key Difference: Replacement of the amino-ethoxyphenyl group with a chlorophenyl moiety shifts the application from anticancer to agricultural use.
Substituted Propanones with Varied Pharmacological Profiles
  • 1-(3-Chlorophenyl)-2-(methylamino)propan-1-one hydrochloride Structure: Chlorophenyl group with methylamino substitution. Applications: Potential stimulant or CNS agent due to structural similarity to cathinone derivatives . Comparison: The methylamino group introduces basicity, altering pharmacokinetics compared to the neutral amino-ethoxy group in the main compound .
  • 3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one

    • Structure : Trifluoromethyl and methoxyphenyl substituents.
    • Properties : Predicted boiling point: 298.6±40.0°C; density: 1.61±0.1 g/cm³ .
    • Applications : The trifluoromethyl group enhances metabolic stability, making it suitable for long-acting pharmaceuticals .
Physicochemical and Reactivity Comparisons
Compound Key Substituents Boiling Point (°C) Density (g/cm³) Hydrogen Bonding Capacity
1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one Amino, ethoxy, chloroketone N/A N/A High (NH₂ and OCH₃ donors)
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)-1-chloropropan-2-one Bromomethyl, trifluoromethylthio 298.6 (predicted) 1.61 (predicted) Low (halogens dominate)
1-(4-Chlorophenyl)-2-(methylamino)propan-1-one Chlorophenyl, methylamino N/A N/A Moderate (NHCH₃ donor)

Reactivity Insights :

  • The amino and ethoxy groups in 1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one facilitate hydrogen bonding, influencing crystal packing and solubility .
  • Bromomethyl and trifluoromethylthio substituents () increase electrophilicity, favoring nucleophilic substitution reactions .

Biological Activity

1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features, which include an amino group, an ethoxy group, and a chloropropanone moiety. Its molecular formula is C12H16ClN O2, and it has a molecular weight of approximately 213.66 g/mol. This compound has been studied for various biological activities, particularly its effects on enzyme inhibition and receptor interactions, suggesting possible therapeutic applications in anti-inflammatory and anticancer treatments.

Chemical Structure and Properties

The distinct chemical structure of 1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one allows it to engage in critical interactions with biological targets. The amino group facilitates hydrogen bonding, while the chloropropanone moiety acts as an electrophile, enabling reactions with nucleophilic sites on proteins and enzymes. Such interactions may modulate biological activities, enhancing its candidacy for pharmacological studies.

Property Value
Molecular FormulaC12H16ClN O2
Molecular Weight213.66 g/mol
Functional GroupsAmino, Ethoxy, Chloropropanone

Enzyme Inhibition

Research indicates that 1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one exhibits enzyme inhibition properties. Studies suggest that the compound can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development. The mechanism likely involves competitive inhibition where the compound binds to the active site of the enzyme, preventing substrate access.

Receptor Binding

The compound has also been evaluated for its binding affinity to various receptors. Preliminary docking studies have shown that it interacts with serotonin receptors (5-HT receptors), which are crucial in mood regulation and have implications in treating depression and anxiety disorders. The binding affinity varies with structural modifications of the compound, indicating that slight changes can significantly impact its biological activity.

Study on Anti-inflammatory Effects

In a recent study, 1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one was tested for its anti-inflammatory effects in vitro. The results demonstrated a significant reduction in pro-inflammatory cytokine production in human cell lines treated with the compound compared to untreated controls. This suggests that the compound could serve as a lead structure for developing new anti-inflammatory agents.

Anticancer Activity Assessment

Another investigation focused on the anticancer properties of this compound against various cancer cell lines. The results indicated that it exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range. Flow cytometry analysis revealed that treatment with the compound induced apoptosis in these cells, highlighting its potential as an anticancer therapeutic.

The proposed mechanism of action involves:

  • Hydrogen Bonding : The amino group forms hydrogen bonds with target proteins.
  • Electrophilic Attack : The chloropropanone moiety acts as an electrophile, reacting with nucleophilic residues in enzymes.
  • Receptor Modulation : Interaction with serotonin receptors alters signaling pathways associated with mood and inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Amino-5-ethoxyphenyl)-1-chloropropan-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 3-amino-5-ethoxyphenyl precursors with chlorinated ketones. For example, nucleophilic substitution or Friedel-Crafts acylation may be employed. Key variables include solvent selection (e.g., ethanol or methanol for polar aprotic conditions), temperature control (60–80°C), and stoichiometric ratios of reactants. Catalysts such as Lewis acids (e.g., AlCl₃) may enhance electrophilic substitution. Purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for substituted phenyl groups) and ketone carbonyl signals (δ 200–220 ppm). The ethoxy group (OCH₂CH₃) appears as a triplet (~δ 1.3 ppm) and quartet (~δ 3.5 ppm).
  • IR : Confirm the C=O stretch (~1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹ for the amino group).
  • Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula (C₁₁H₁₃ClNO₂). Fragmentation patterns (e.g., loss of Cl or ethoxy groups) further validate the structure .

Q. What crystallographic tools (e.g., SHELX, ORTEP) are recommended for resolving its crystal structure, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-III (for visualization) is standard. Challenges include handling disorder in the ethoxy or amino groups and refining hydrogen bonding networks. High-resolution data (≤ 0.8 Å) and TWINABS for twinned crystals improve accuracy. Hydrogen atoms are typically placed geometrically, but positional refinement is advised for amino groups .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity and potential biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against protein databases (PDB) identifies binding affinities, particularly for enzymes with ketone or aryl-binding pockets. Solvent effects (PCM model) and conformational sampling (MD simulations) enhance reliability .

Q. What strategies address contradictions in experimental vs. computational data (e.g., bond lengths, reaction yields)?

  • Methodological Answer : Discrepancies in bond lengths (e.g., C–Cl vs. DFT-predicted values) may arise from crystal packing effects or solvent interactions. Validate computational models by comparing multiple functionals (e.g., M06-2X vs. B3LYP). For yield discrepancies, analyze side reactions (HPLC-MS) or optimize catalytic cycles (e.g., varying Pd catalysts in cross-coupling). Statistical tools (e.g., ANOVA) assess reproducibility .

Q. How does the amino-ethoxy substitution pattern influence hydrogen bonding and crystal packing?

  • Methodological Answer : The amino group acts as a hydrogen bond donor (N–H⋯O), while the ethoxy oxygen serves as an acceptor (C–O⋯H). Graph-set analysis (Etter’s rules) classifies motifs like R₂²(8) rings. Crystal packing is dominated by π-π stacking (aryl groups) and van der Waals interactions. Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts, revealing dominant H⋯Cl/O contributions .

Q. What in vitro assays are suitable for evaluating its antimicrobial or enzyme inhibitory activity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ampicillin) and assess cytotoxicity (MTT assay on mammalian cells).
  • Enzyme Inhibition : Kinetic assays (e.g., UV-Vis for NADH depletion in dehydrogenase inhibition). IC₅₀ values are derived from dose-response curves (GraphPad Prism). Structural analogs (e.g., chlorinated ketones) guide SAR studies .

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